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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

In-Depth Technical Guide: TG-100435

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2][3] It
has garnered significant interest in cancer research due to its inhibitory activity against several
members of the Src family kinases, which are crucial regulators of various cellular processes
often dysregulated in cancer. This guide provides a comprehensive overview of the chemical
structure, properties, mechanism of action, and relevant experimental data for TG-100435.

Chemical Structure and Properties
Chemical Structure

The chemical structure of TG-100435 is depicted below.

IUPAC Name: 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-
benzotriazin-3-amine[1]

Molecular Formula: C26H25CI2NsO[1]

CAS Number: 867330-68-5[1]

Physicochemical Properties
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A summary of the known physicochemical properties of TG-100435 is presented in the table
below. Specific experimental values for properties such as melting and boiling points are not
readily available in the public domain.

Property Value Source
Molecular Weight 494.42 g/mol [1]
Appearance Solid (form may vary) General
Solubility Soluble in DMSO [4][5]
Melting Point Not available

Boiling Point Not available

Biological Activity and Pharmacokinetics
Kinase Inhibitory Activity

TG-100435 is a potent inhibitor of several Src family kinases. The inhibitory constants (Ki) for
various kinases are summarized in the following table.

Kinase Inhibition Constant (Ki) (nM)
Src 13- 64
Lyn 13 - 64
Abl 13-64
Yes 13-64
Lck 13- 64
EphB4 13- 64

Source:[1][2][3][6]

Pharmacokinetic Properties
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Pharmacokinetic studies have been conducted in several animal models, demonstrating good
oral bioavailability.

] Systemic Clearance . o
Species . Oral Bioavailability (%)
(mL/min/kg)

Mouse 20.1 74
Rat 12.7 23
Dog 14.5 11

Source:[1][3]

Metabolism

The primary metabolite of TG-100435 is its N-oxide derivative, TG100855. This metabolite is
notably 2 to 9 times more potent as a kinase inhibitor than the parent compound.[1][3] The
biotransformation is primarily mediated by flavin-containing monooxygenases.[1][7]

Mechanism of Action and Signaling Pathway

TG-100435 exerts its biological effects by inhibiting the activity of Src family kinases. These
non-receptor tyrosine kinases are key components of signal transduction pathways initiated by
various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and
Fibroblast Growth Factor Receptor (FGFR).[1][7][8][9] Upon activation of these receptors, Src
kinases are recruited and subsequently phosphorylate a multitude of downstream effector
proteins, leading to the activation of pro-survival and proliferative signaling cascades, including
the PI3K/Akt, Ras/MEK/ERK, and STAT3 pathways. By inhibiting Src family kinases, TG-
100435 effectively blocks these downstream signals, thereby impeding cancer cell proliferation,
survival, and migration.
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Caption: Mechanism of action of TG-100435.

Experimental Protocols

Detailed experimental protocols for the characterization of TG-100435 are not consistently

published in their entirety. The following are representative protocols based on standard

methodologies for in vitro kinase and cell-based assays.
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In Vitro Kinase Inhibition Assay (Representative
Protocol)

This protocol describes a method to determine the inhibitory activity of TG-100435 against a

specific Src family kinase.
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Prepare Reagents:
- Kinase Buffer
- Recombinant Kinase
- Substrate (e.g., Poly-Glu-Tyr)
-ATP
- TG-100435 dilutions

'

Set up reaction in 96-well plate:
- Add Kinase
- Add TG-100435/DMSO control
- Incubate

'

Initiate reaction by adding
ATP and substrate

'

Incubate at 30°C for 60 min

'

Stop reaction
(e.g., add detection reagent)

Y

Measure signal
(e.g., luminescence, fluorescence)

'

Analyze data to calculate
IC50 or Ki values

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.
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Methodology:
e Reagent Preparation:

o Prepare a kinase buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM
DTT, 0.01% Brij-35).

o Dilute the recombinant Src family kinase to the desired concentration in kinase buffer.
o Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
o Prepare a stock solution of ATP in kinase buffer.

o Prepare serial dilutions of TG-100435 in DMSO, and then dilute further in kinase buffer. A
DMSO control should also be prepared.

e Reaction Setup:
o In a 96-well plate, add the kinase solution to each well.
o Add the diluted TG-100435 or DMSO control to the respective wells.
o Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
» Kinase Reaction:
o Initiate the reaction by adding a mixture of the substrate and ATP to each well.
o Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
» Detection:

o Stop the reaction and quantify the kinase activity. A common method is to measure the
amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which
generates a luminescent signal proportional to ADP concentration.

o Data Analysis:
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o Plot the percentage of kinase inhibition against the logarithm of the TG-100435
concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value. The Ki can
then be calculated using the Cheng-Prusoff equation.

Cell-Based Viability/Cytotoxicity Assay (Representative
Protocol)

This protocol outlines a method to assess the effect of TG-100435 on the viability of cancer cell
lines.
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Seed cancer cells in a 96-well plate
and allow to adhere overnight

i

Treat cells with serial dilutions
of TG-100435 or DMSO control

i

Incubate for 72 hours at 37°C, 5% CO2

i

Add cell viability reagent
(e.g., MTT, CellTiter-Glo®)

i

Incubate according to
manufacturer's instructions

'

Measure signal
(absorbance or luminescence)

i

Analyze data to determine
cell viability and calculate 1C50
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Caption: Workflow for a cell-based viability assay.
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Methodology:
e Cell Culture and Seeding:

o Culture a relevant cancer cell line (e.g., one with known Src activation) in appropriate
growth medium.

o Seed the cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.

e Compound Treatment:

o Prepare serial dilutions of TG-100435 in the cell culture medium. A vehicle control (DMSO)
should also be prepared.

o Remove the old medium from the cells and add the medium containing the different
concentrations of TG-100435 or the vehicle control.

e |ncubation:

o Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified
incubator with 5% COs..

 Viability Assessment:

o Assess cell viability using a suitable method. For example, with an MTT assay, add MTT
reagent to each well and incubate to allow for formazan crystal formation. Then, solubilize
the crystals and measure the absorbance. Alternatively, use a luminescent assay like
CellTiter-Glo® which measures ATP levels.

o Data Analysis:

o Calculate the percentage of cell viability relative to the vehicle control for each
concentration of TG-100435.

o Plot the percentage of viability against the logarithm of the compound concentration and fit
the data to a dose-response curve to determine the 1Cso value.
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Conclusion

TG-100435 is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity
against Src family kinases. Its favorable pharmacokinetic profile and the high potency of its
major metabolite make it a valuable tool for preclinical cancer research. The information and
representative protocols provided in this guide offer a solid foundation for researchers and drug
development professionals working with this compound. Further investigation into its efficacy in
various cancer models and potential for combination therapies is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1246561#tg-100435-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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